N-[6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-yl]prop-2-enamide
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Overview
Description
N-[6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-yl]prop-2-enamide is a synthetic organic compound that features a benzofuran moiety linked to a pyridine ring via a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.
Pyridine Ring Formation: The pyridine ring can be constructed via condensation reactions involving appropriate nitriles and aldehydes.
Coupling Reactions: The benzofuran and pyridine intermediates are then coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Amidation: The final step involves the formation of the prop-2-enamide group through amidation reactions, typically using acyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or aromatic rings, potentially altering the compound’s biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the benzofuran or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) under appropriate conditions (acidic or basic) facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activity, it could be explored as a lead compound in drug discovery, particularly for diseases where benzofuran derivatives have shown efficacy, such as cancer or infectious diseases.
Industry: Its unique properties might make it useful in the development of new industrial chemicals or materials with specific desired characteristics.
Mechanism of Action
The mechanism by which N-[6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-yl]prop-2-enamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It could act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Pyridine Derivatives: Nicotinamide and pyridoxine, which are essential vitamins with various biological roles.
Uniqueness
N-[6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-yl]prop-2-enamide is unique due to its combined benzofuran and pyridine structures, which may confer distinct biological activities not seen in simpler analogs. This dual functionality could make it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
N-[6-(2,3-dihydro-1-benzofuran-5-yl)pyridin-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-16(19)18-15-5-3-4-13(17-15)11-6-7-14-12(10-11)8-9-20-14/h2-7,10H,1,8-9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMJTJLPIZTCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=N1)C2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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